molecular formula C11H13NO4 B1370070 5-Isobutoxy-2-nitro-benzaldehyde

5-Isobutoxy-2-nitro-benzaldehyde

Cat. No.: B1370070
M. Wt: 223.22 g/mol
InChI Key: VSZIICHOEJQLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutoxy-2-nitro-benzaldehyde is an organic compound with the molecular formula C11H13NO4. It is characterized by the presence of an isobutoxy group and a nitro group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxy-2-nitro-benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isobutoxy-2-nitro-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutoxy-2-nitro-benzaldehyde involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the benzaldehyde ring more susceptible to nucleophilic attack. The aldehyde group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the isobutoxy and nitro groups on the benzaldehyde ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

5-(2-methylpropoxy)-2-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-10-3-4-11(12(14)15)9(5-10)6-13/h3-6,8H,7H2,1-2H3

InChI Key

VSZIICHOEJQLTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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